molecular formula C14H11Cl3F3N B2839704 (4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243515-36-6

(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2839704
CAS No.: 2243515-36-6
M. Wt: 356.59
InChI Key: RMKZHUKAZPHPLS-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound that has been studied for its potential analgesic properties . It is part of a series of derivatives synthesized for the purpose of designing pharmacophore models for analgesics .


Molecular Structure Analysis

The molecular weight of this compound is 356.6 . The InChI code is 1S/C14H10Cl2F3N.ClH/c15-10-4-1-8 (2-5-10)13 (20)9-3-6-12 (16)11 (7-9)14 (17,18)19;/h1-7,13H,20H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Aryl Cations and Photogeneration

Research by Protti et al. (2004) explored the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol and 4-chloroanisole, in various solvents. Their findings highlight the potential of these compounds in synthetic organic chemistry, particularly through reductive dehalogenation pathways and their addition to pi nucleophiles. This study underscores the reactivity of chlorophenyl derivatives under photochemical conditions, suggesting a role for similar compounds in photoinduced synthetic applications (Protti, Fagnoni, Mella, & Albini, 2004).

Luminescent Platinum(II) Complexes

Lai et al. (1999) investigated luminescent mono- and binuclear cyclometalated platinum(II) complexes involving aryl groups, including 4-chlorophenyl. The study provided insights into the photophysical properties of these complexes, demonstrating their potential in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of chlorophenyl groups contributed to the understanding of ligand-ligand and d8-d8 interactions in these complexes (Lai, Chan, Cheung, Peng, & Che, 1999).

Novel Polyimides

Yin et al. (2005) synthesized novel fluorinated polyimides derived from a diamine monomer that includes a 3″,5″-bis(trifluoromethyl)phenyl group, highlighting the role of trifluoromethylphenyl groups in enhancing the properties of polyimides. These materials exhibited outstanding thermal stability, mechanical properties, and solubility in polar organic solvents. This research points to the importance of trifluoromethylphenyl groups in the development of high-performance polymers for applications in aerospace, electronics, and coatings (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its analgesic properties. As part of a series of derivatives, it could be studied for its potential in pain management . More advanced investigation could be accomplished to develop superior molecules for the treatment of pain .

Properties

IUPAC Name

(4-chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZHUKAZPHPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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